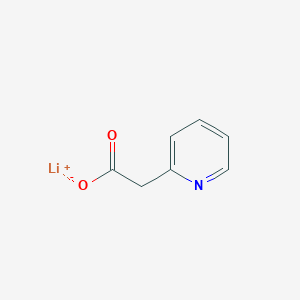

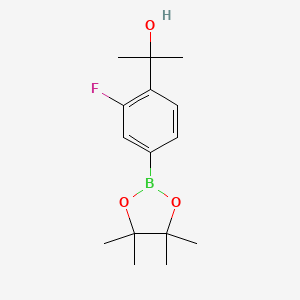

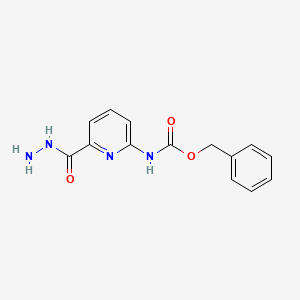

![molecular formula C13H13NS B1400730 4-[(2-Methylphenyl)sulfanyl]aniline CAS No. 76590-35-7](/img/structure/B1400730.png)

4-[(2-Methylphenyl)sulfanyl]aniline

Overview

Description

4-[(2-Methylphenyl)sulfanyl]aniline is a chemical compound with the molecular formula C13H13NS . It has a molecular weight of 215.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of aromatic moieties that are nearly perpendicular to each other . This forms a dihedral angle of 87.80 (7)° . Apart from a weak intramolecular N-H⋯S hydrogen bond, a co-operative set of N-H⋯N hydrogen bonds present in the crystal structure leads to the formation of tetrameric units .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 73 - 75.5°C .Scientific Research Applications

Corrosion Inhibition

4-[(2-Methylphenyl)sulfanyl]aniline derivatives have been studied for their corrosion inhibition properties. In one study, a compound structurally similar to this compound was synthesized and found to be an efficient corrosion inhibitor for mild steel in acidic environments. The compound's adsorption on the steel surface was consistent with Langmuir's isotherm, and its efficiency increased with concentration (Daoud et al., 2014).

Photodegradation

Compounds related to this compound, such as sulfamethoxazole, have been studied for their photodegradation properties. In acidic aqueous solutions, sulfamethoxazole undergoes photolabile decomposition, producing multiple photoproducts, including aniline derivatives (Zhou & Moore, 1994).

Copolymerization Studies

Research has been conducted on the copolymerization of compounds like aniline with other molecules. For example, a study on the copolymerization of aniline with diphenylamine-4-sulphonic acid in sulfuric acid using spectroelectrochemical methods identified the formation of intermediate species, demonstrating the potential for creating novel polymers (Wen, Sivakumar, & Gopalan, 2001).

Chemical Synthesis and Kinetics

The kinetics and mechanism of reactions involving anilines, which are structurally similar to this compound, have been extensively studied. For instance, the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol was investigated, providing insights into the reaction mechanisms and kinetics (Castro, Gazitúa, & Santos, 2005).

Ligand Synthesis

Compounds containing this compound structures can act as ligands in complex molecules. For example, N,N'-bis(4-chlorobenzylidene)-disulfanediylbis(2-aniline) was synthesized as a potential tridentate ligand, demonstrating the versatility of aniline derivatives in forming complex molecular structures (İde et al., 1997).

Electrochemical Applications

This compound and its derivatives have applications in electrochemistry. Studies on compounds like aniline and haloaniline binary copolymers have shown potential for use in electro-emissive devices, demonstrating their ability to modulate infrared emissivity, which could be valuable for thermal control and camouflage applications (Wang et al., 2020).

Biodegradation Studies

Compounds structurally related to this compound have been examined for their biodegradability, particularly in the context of azo dye degradation. Research involving cocultures of anaerobic and aerobic bacteria has demonstrated the potential for complete biodegradation of azo dyes, highlighting the relevance of aniline derivatives in environmental biotechnology (Tan et al., 1999).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

4-(2-methylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTVRBMLMJXKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734052 | |

| Record name | 4-[(2-Methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76590-35-7 | |

| Record name | 4-[(2-Methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

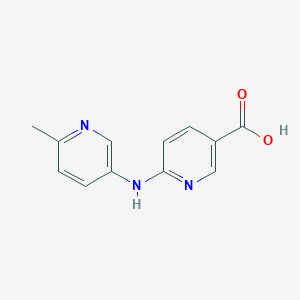

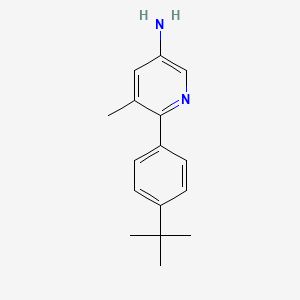

![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)

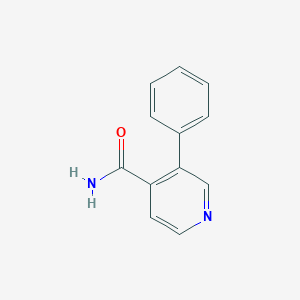

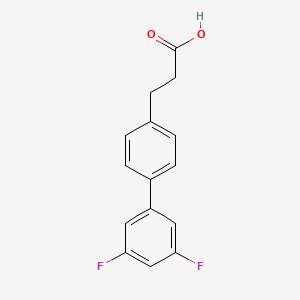

![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)

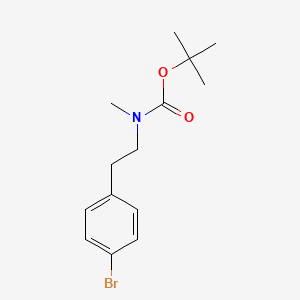

![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)

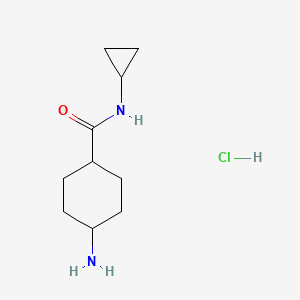

![tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]-carbamate hydrochloride](/img/structure/B1400658.png)